Mcp-neca is a potent and selective agonist of adenosine receptors, with significant activity at the A3 subtype [1]. The table below summarizes its core chemical and pharmacological characteristics:
| Property | Description |
|---|---|
| IUPAC Name | 1-[4-(furan-2-yl)-11-propyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]-3-(4-methoxyphenyl)urea [1] |
| Molecular Formula | C21H20N8O3 [1] |
| Molecular Weight | 432.4 g/mol [1] |
| CAS Number | S536266 (Catalog Number on Smolecule.com) [1] |
| Solubility | Soluble in DMSO [1] |
| Primary Action | Potent and selective adenosine receptor agonist, particularly of the A3 subtype [1] |
| Synonyms | MRE 3008-F20, MRE-3008-F20 [1] |
This compound functions primarily as a competitive antagonist at the adenosine A3 receptor, binding directly to the orthosteric site and blocking adenosine activation [1]. Its downstream effects involve key signaling pathways.
Diagram of the this compound signaling pathway leading to anti-inflammatory effects.
Receptor Selectivity and Binding: this compound exhibits high binding affinity for the human A3 adenosine receptor, with binding free energy values around -7.5 kcal/mol. Key molecular interactions include π-π stacking with phenylalanine 173 and hydrogen bonding with glutamic acid 174 in the receptor's binding pocket [1]. It also shows significant cross-reactivity with A2B receptors, but more limited interaction with A1 receptors [1].
Key Signaling Pathways: Research indicates that this compound enhances the expression of the NR4A nuclear receptor family (NR4A1-3) in myeloid cells. This effect is mediated through Protein Kinase D (PKD), not through PKA, PKC, or the NF-κB pathway [2]. The diagram above illustrates this pathway.
This compound has demonstrated several key biological activities in research models, making it a valuable tool for investigating adenosine receptor function [1]:
| Feature | MCP110 (Ras/Raf Inhibitor) | NECA (Adenosine Receptor Agonist) |
|---|---|---|
| Primary Target | Ras-Raf protein-protein interaction [1] | A1, A2A, A2B, A3 adenosine receptors (ARs) [2] [3] [4] |
| Therapeutic Context | Cancer (synergizes with MAPK pathway & microtubule-targeting agents) [1] | Immunology, inflammation, cancer (modulates immune cell function) [2] [3] [4] |
| Core SAR Insight | Identified as inhibitor of Ras-Raf interaction; more potent derivative of MCP1 [1] | NECA (5'-N-ethylcarboxamidoadenosine): non-selective AR agonist; used as a pharmacological tool [2]. Key SAR for AR ligands: High selectivity is a major challenge; modifications to adenosine core (e.g., ribose, adenine) can yield subtype-selective agonists/antagonists [3] [4]. |
| Quantitative Data Example | Synergistic activity with paclitaxel in LXFA 629 lung and SW620 colon carcinoma xenograft models [1] | Enhances C3a-stimulated degranulation in human LAD2 mast cells; effect abolished by simultaneous antagonism of A2A, A2B, and A3 receptors [2] |
To illustrate the experimental approaches used in this field, here are methodologies for key findings related to MCP110 and adenosine receptors.
1. Protocol: Assessing Synergy Between MCP110 and Paclitaxel [1]
2. Protocol: Identifying Adenosine Receptor Subtypes in Mast Cell Degranulation [2]
The following diagram maps the experimental workflow for profiling a compound's activity, integrating concepts from both MCP and adenosine receptor research. This illustrates the logical relationships between key experimental stages.
Based on the search results, here are suggestions for how you might proceed:
The table below summarizes the core identifying information and known target activity for MCP-NECA.
| Property | Description |
|---|---|
| Systematic Name | 1-[2-(2-Furyl)-8-propyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-3-(4-methoxyphenyl)urea [1] |
| Synonyms | MRE 3008F20, MRE 3008-F20 [2] |
| Molecular Formula | C₂₁H₂₀N₈O₃ [2] [1] |
| Molecular Weight | 432.44 g/mol [1] |
| Known Pharmacological Target | Adenosine A3 Receptor (A3R) [2] [1] |
| Reported Activity on Target | Potent and selective antagonist [2] |
This compound is a key research tool for studying the Adenosine A3 Receptor (A3R). The following diagram illustrates the established signaling mechanism of this receptor and how this compound acts upon it, based on the research findings [3].
A3R signaling is mediated by Gαi proteins, which inhibit Adenylyl Cyclase and reduce cAMP production. This compound acts as an antagonist, blocking adenosine from activating this pathway.
The search results confirm the use of this compound in a specific experimental protocol to investigate adenosine receptor function in human mast cells [3].
To determine the binding affinity of a compound like Mcp-neca, the core measurement is the equilibrium dissociation constant (KD), which quantifies the strength of interaction between a ligand and its receptor [1]. A smaller KD value indicates a higher, stronger binding affinity.
The following table summarizes the primary techniques used for these measurements.
| Method | Key Principle | Typical KD Range | Key Advantages | Sample & Throughput Considerations |
|---|---|---|---|---|
| Microscale Thermophoresis (MST) [2] | Fluorescence change in a temperature gradient | Not specified | Works in complex matrices (e.g., membrane fragments); low sample consumption. | Lower sample consumption; medium throughput. |
| Native Mass Spectrometry (Native MS) [3] | Mass detection of intact protein-ligand complexes | Not specified | Label-free; can analyze proteins of unknown concentration from tissue samples. | Low sample consumption; high-throughput screening possible. |
| Surface Plasmon Resonance (SPR) [1] | Optical detection of mass changes on a sensor surface | Millimolar (mM) to picomolar (pM) | Label-free; provides real-time kinetic data (on/off rates). | Requires immobilization; medium throughput. |
| Biolayer Interferometry (BLI) [1] | Optical interference pattern shift on a biosensor tip | Millimolar (mM) to picomolar (pM) | Label-free; uses disposable sensor tips. | Requires immobilization; medium to high throughput. |
| Isothermal Titration Calorimetry (ITC) [1] | Direct measurement of heat absorbed/released | Millimolar (mM) to nanomolar (nM) | Label-free; provides full thermodynamic profile (ΔH, ΔS). | Higher sample consumption; lower throughput. |
Since this compound is an adenosine receptor agonist and adenosine receptors are G protein-coupled receptors (GPCRs), studying them in a native membrane environment is crucial. Here is a detailed protocol based on a study of the dopamine D2 receptor, which can be adapted for other GPCRs [2].
Sample Preparation
Determining Receptor Concentration
Measuring Dose-Response Curves
The diagram below outlines the key decision points in a binding affinity study, from sample preparation to data analysis.
The following protocol for generating M2d macrophages from the human monocytic cell line THP-1 is adapted from a proteomics study [1]. The key parameters are summarized in the table below.
| Protocol Step | Specific Reagents & Concentrations | Duration |
|---|---|---|
| THP-1 Cell Culture | RPMI 1640 medium, 10% FBS, 1% Penicillin-Streptomycin | Maintain in 5% CO(_2) at 37 °C |
| M0 Macrophage Differentiation | Phorbol-12-myristate-13-acetate (PMA), 10 ng/mL | 24 hours |
| M2d Macrophage Polarization | 5'-N-ethylcarboxamidoadenosine (NECA), 5 μmol/L Lipopolysaccharide (LPS), 100 ng/mL | 24 hours |
This protocol was successfully used to polarize M0 macrophages for a subsequent proteomic analysis of different macrophage subtypes [1]. The M2d macrophages generated through this method are characterized by their high expression of IL-10, TGF-β, and VEGF, which are associated with roles in tumor progression and angiogenesis [1].
The experimental workflow from monocyte to polarized M2d macrophage can be visualized in the following diagram:
After polarization, the study employed several methods to validate and characterize the resulting M2d macrophages [1]:
Mcp-neca (also known as MRE 3008-F20) is a researched compound characterized as a potent and selective antagonist of the A3 adenosine receptor, with significant cross-reactivity at the A2B receptor subtype [1]. Its molecular formula is C21H20N8O3, with a molecular weight of 432.4 g/mol, and it is typically soluble in DMSO [1]. The following table summarizes its key characteristics and a foundational study design principle.
| Attribute | Description |
|---|---|
| IUPAC Name | 1-[4-(furan-2-yl)-11-propyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]-3-(4-methoxyphenyl)urea [1] |
| Primary Target | Adenosine A3 receptor (Antagonist) [1] |
| Secondary Target | Adenosine A2B receptor (Antagonist) [1] |
| Key Proposed Assay | cAMP accumulation assay [1] |
| Key Design Principle | Use optimal design theory to select dose levels for precise parameter estimation [2]. |
Given the lack of a specific published protocol for this compound, the following are proposed based on its known mechanism of action and standard practices in pharmacological dose-response and toxicological studies.
This protocol is designed to characterize the functional dose-response of this compound as an antagonist.
This protocol assesses potential cytotoxic effects to help establish a therapeutic index.
The following diagrams outline the core experimental workflow and the primary signaling pathway modulated by this compound.
Experimental Workflow for this compound Dose-Response
This compound as an A3 Receptor Antagonist
It is crucial to note that the information and protocols above are partly extrapolated. The search results highlight a significant lack of specific, publicly available dose-response data for this compound [1]. Future research must prioritize:
While detailed protocols are unavailable, the table below summarizes the key information found on a chemical supplier's page. This data can serve as a starting point for your own experimental design [1].
| Property | Description |
|---|---|
| IUPAC Name | 1-[4-(furan-2-yl)-11-propyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]-3-(4-methoxyphenyl)urea [1] |
| Synonyms | MRE 3008-F20, 1-(2-(furan-2-yl)-8-propyl-8H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea [1] |
| Molecular Formula | C21H20N8O3 [1] |
| Molecular Weight | 432.4 g/mol [1] |
| CAS Number | S536266 [1] |
| Solubility | Soluble in DMSO [1] |
| Reported Activity | Potent and selective agonist of adenosine receptors, particularly the A3 subtype [1]. |
| Potential Applications | Research tool for studying adenosine receptor pathways; explored for anti-inflammatory and neuroprotective effects [1]. |
Given the lack of established methods, your work will likely be pioneering. Here is a logical workflow to systematically establish a set of robust experimental protocols for this compound.
Based on the general biological activities attributed to this compound, here is a high-level outline of experiment types you may need to design and optimize. Specific buffer compositions, cell densities, incubation times, and equipment settings would need to be determined through literature review of similar compounds and your own pilot studies.
Objective: To characterize the binding affinity and functional selectivity of this compound at human adenosine receptor subtypes.
1. Radioligand Binding Assays
2. Functional cAMP Accumulation Assay
To build upon the limited starting information, you might find it helpful to:
You can use this structure to document your laboratory application. Fill in the sections with the specific details of your research.
1. Introduction and Objectives
2. Experimental Design and Workflow
3. Detailed Experimental Protocols
4. Data Analysis and Interpretation
Once you have experimental results, you can summarize them in tables like the one below.
Table 1: Example Data Table for Experimental Results
| Experimental Group | Concentration | Gene Expression (Fold Change) | Protein Level (pg/mL) | p-value |
|---|---|---|---|---|
| Control | - | 1.0 ± 0.2 | 150 ± 25 | - |
| Treatment A | 10 µM | 2.5 ± 0.3 | 450 ± 50 | < 0.01 |
| Treatment B | 50 µM | 5.1 ± 0.6 | 980 ± 75 | < 0.001 |
Here is an example of a DOT script that creates a diagram for a generalized cell signaling study. You can modify the labels and connections to fit the specific "this compound" pathway.
The script below follows the formatting rules you specified, using the provided color palette and ensuring high contrast between text and node colors.
Diagram Title: Generic Workflow for Gene and Protein Study
While I cannot provide specific data for MCP-NECA, here is a template for how you could structure your support center using general scientific principles. You can populate it with details from the literature you find.
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
Q2: What is a standard concentration range for this compound in cell-based assays?
Q3: Our experimental results show high variability. What could be the cause?
The diagram below outlines a generalized workflow for a cell-based signaling experiment, which you can adapt for this compound.
Diagram 1: Generic workflow for a cell-based signaling experiment.
You can structure your troubleshooting guide in a table for easy reference. Here is an example of what that table might look like once you fill it with information specific to this compound.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No biological response | Inactive compound; wrong receptor subtype expressed. | Verify receptor expression (PCR/Western Blot); use a positive control. |
| High background signal | Non-specific binding; serum interference. | Optimize serum-free incubation time; include a vehicle control. |
| Inconsistent data between replicates | Human error in dilution; cell confluency variation. | Create a fresh master stock solution; standardize cell seeding protocol. |
Since you specified using Graphviz, here are key tips based on the official documentation [1] [2]:
shape=none and an HTML-like label (label=<line1 line2>>) [3] [1].fixedsize: To make a node's size determined by its text content, use shape=plain [1]. To set a fixed size, use fixedsize=true along with width and height attributes [2].fontcolor attribute explicitly when you set a fillcolor to maintain high contrast, as shown in the diagram above [1].
To help visualize common experimental processes, here are two diagrams that outline a general workflow and a signaling pathway analysis that might be relevant to your research.
Here are some frequently encountered issues in receptor pharmacology experiments and their potential solutions:
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor Solubility | Wrong solvent, low temperature | Use DMSO as stock solvent; warm buffer for dilution [1] |
| Low Potency | Compound degradation, improper storage | Prepare fresh solutions; store at recommended temperature [1] |
| High Background | Contaminated stock, solvent effects | Use sterile techniques; include solvent controls [1] |
| Problem | Possible Cause | Solution |
|---|---|---|
| High Variability | Inconsistent cell density, passage number | Standardize seeding protocols; use consistent passage range [1] |
| No Signal | Cell viability issues, wrong detection method | Check viability >90%; validate detection method [1] |
| Non-Specific Binding | High compound concentration, serum proteins | Titrate concentration; use serum-free conditions [1] |
| Problem | Possible Cause | Solution |
|---|---|---|
| Irreproducible Results | Protocol deviations, environmental fluctuations | Strictly follow SOPs; control temperature/humidity [1] |
| Poor Curve Fitting | Insufficient data points, incorrect model | Include 10+ concentrations; verify model selection [1] |
| High Assay Signal Variation | Inconsistent reagent handling, plate effects | Use calibrated pipettes; randomize plate layout [1] |
Since "MCP-NECA" appears to be a specialized research area, these suggestions might help you find more targeted information:
Reproducibility is the cornerstone of reliable science. When results cannot be replicated, the problem often lies in undocumented variations, reagent issues, or unstable protocols. Follow this structured approach to identify the root cause.
1. Audit Your Experimental Protocol Scrutinize your methods for any unrecorded steps or "tribal knowledge." A highly detailed protocol is your first defense against irreproducibility.
2. Validate Key Reagents and Materials Degraded, contaminated, or miscalculated reagents are a leading cause of failed experiments.
3. Standardize Data Acquisition and Analysis Inconsistent data processing can create the illusion of irreproducible results.
4. Introduce Positive and Negative Controls Controls are non-negotiable for validating your experimental system.
5. Replicate Appropriately Underpowered experiments with low replicate numbers can produce misleading results by chance.
To help visualize a systematic approach to troubleshooting, the following flowchart outlines this diagnostic process:
Q1: My positive controls are working, but my experimental data with this compound is still inconsistent between runs. What should I do?
Q2: How can I be sure the observed effect is specific to this compound and not an off-target artifact?
Q3: I inherited this project, and the original protocol is poorly documented. How do I start?
Maintaining a detailed lab notebook is critical. The table below summarizes key elements to document for every experiment to ensure future reproducibility. This template is inspired by robust methodologies found in scientific literature [1].
| Documentation Element | What to Record | Why It Matters |
|---|---|---|
| Reagent & Lot Info | Source, Catalog #, Lot #, concentration, storage conditions. | Identifies variability between reagent batches [1]. |
| Cell Line Details | Passage number, authentication method, mycoplasma test date. | Prevents drift and misidentification of biological models. |
| Equipment & Settings | Instrument ID, software version, key parameters (e.g., voltage, gain). | Ensures consistent data acquisition across sessions. |
| Data Analysis Code | Software, version, and exact parameters/scripts used for processing. | Makes data processing transparent and repeatable. |
| Statistical Tests | Specific test used, n-number (defining technical vs. biological). | Ensures correct interpretation and power of the data. |
Since the specific context of "this compound" was not available in my search, the guidance above is general. To get more targeted help, I suggest you:
The following table summarizes key findings from studies on how MCP-1 binds to and activates its receptor, CCR2, which forms the foundational knowledge for understanding its binding characteristics.
| Aspect | Key Finding | Experimental Insight | Citation |
|---|---|---|---|
| Functional Binding Unit | MCP-1 binds and activates CCR2 as a monomer. | A mutant MCP-1 (P8A) that does not dimerize retained wild-type binding affinity and functional activity in chemotaxis, calcium influx, and adenylate cyclase inhibition assays. [1] | [1] |
| Critical Residue for Binding | Tyrosine-13 (Tyr13) is critical for high-affinity binding. | A monomeric MCP-1 mutant (Y13A) showed a 100-fold weaker binding affinity and significantly reduced efficacy in signal transduction and chemotaxis. [1] | [1] |
| Receptor Binding Affinity Regulation | Pre-stimulation with MCP-1 up-regulates its own receptor's binding affinity. | In THP-1 and CCR2B-transfected HEK-293 cells, pre-treatment with MCP-1 led to a sixfold increase in binding affinity, a process dependent on actin polymerization. [2] | [2] |
| N-terminal Domain Role | The N-terminal region is vital for receptor binding and activation. | Structure-function studies on chemokines, including MCP-1, have identified the flexible N-terminal domain as essential for interacting with the receptor. [3] | [3] |
The studies referenced rely on several standard biochemical and cellular assays to characterize MCP-1 binding and function:
The diagram below illustrates the core signaling pathway of MCP-1 and its receptor CCR2, based on the mechanistic insights from the studies.
Modified Citrus Pectin (P-MCP) is studied as a non-toxic, oral supplement for biochemically relapsed, non-metastatic prostate cancer (BRPC-M0). The tables below summarize its clinical outcomes and the experimental protocol from the identified studies.
Table 1: Clinical Outcomes of P-MCP (PectaSol)
| Outcome Measure | 6-Month Results (n=59) [1] | 18-Month Results (n=39) [2] |
|---|---|---|
| PSA Progression-free Rate | 78% (46/59) | 85% (33/39) had durable long-term response |
| Patients with PSA decrease/stable disease | 58% (34/59) | 62% (24/39) |
| Patients with PSADT improvement | 75% (44/59) | 90% (35/39) |
| Radiologic Progression | 5% (3/59) | 0% (all scans negative) |
| Grade 3/4 Toxicity | 0% | 0% |
Table 2: Experimental Protocol for P-MCP
| Aspect | Details |
|---|---|
| Study Design | Prospective Phase II trial [2] [1] |
| Patient Population | Biochemically relapsed prostate cancer (BRPC-M0) after local therapy, with rising PSA and negative scans [2] [1] |
| Dosage & Administration | PectaSol Modified Citrus Pectin, 4.8 g orally, three times per day [2] [1] |
| Primary Endpoint | Rate of patients without PSA progression (increase of ≥25% from baseline) and/or with improvement in PSADT [2] [1] |
| Key Assessments | Monthly PSA and toxicity monitoring; PET-PSMA scans at 6 and 18 months (or upon progression) [2] |
Since "Mcp-neca" was not identified, the table below compares different neoadjuvant (pre-surgical) treatments for resectable non-small cell lung cancer (rNSCLC) as an example of the requested comparison format. The data comes from a systematic literature review and network meta-analysis [3].
Table 3: Network Meta-Analysis of Neoadjuvant Therapies in rNSCLC This table shows how a new therapy (neoNIVO+CT) compares to conventional treatments.
| Treatment Regimen | Comparison | Event-Free Survival (Hazard Ratio) | Pathological Complete Response (Odds Ratio) |
|---|---|---|---|
| Neoadjuvant Nivolumab + Chemotherapy (neoNIVO+CT) | vs. Neoadjuvant Chemotherapy (neoCT) | 0.68 (0.49, 0.94) | 12.53 (5.60, 33.82) |
| Neoadjuvant Nivolumab + Chemotherapy (neoNIVO+CT) | vs. Surgery Alone (S) | 0.59 (0.42, 0.82) | Not Reported |
| Neoadjuvant Nivolumab + Chemotherapy (neoNIVO+CT) | vs. Adjuvant Chemotherapy (adjCT) | 0.66 (0.45, 0.96) | Not Reported |
| Neoadjuvant Nivolumab + Chemotherapy (neoNIVO+CT) | vs. Neoadjuvant Chemoradiotherapy (neoCRT) | 0.77 (0.52, 1.16) | 7.15 (2.31, 24.34) |
> Note on the data: Hazard Ratios (HR) less than 1.0 favor neoNIVO+CT for Event-Free Survival. Odds Ratios (OR) greater than 1.0 favor neoNIVO+CT for Pathological Complete Response. Values in parentheses are 95% credible intervals.
The proposed mechanism of action for P-MCP, based on the studies reviewed, involves the inhibition of the galectin-3 protein. The diagram below illustrates this signaling pathway.